molecular formula C16H21N3O2 B2506449 4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazin-2-one CAS No. 2034359-64-1

4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazin-2-one

Cat. No.: B2506449
CAS No.: 2034359-64-1
M. Wt: 287.363
InChI Key: ROVKMLRNRCEOAM-UHFFFAOYSA-N
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Description

4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazin-2-one is a synthetic organic compound designed for advanced pharmaceutical and medicinal chemistry research. It incorporates two privileged structures in drug discovery: an azetidin-2-one (β-lactam) ring and a piperazin-2-one moiety. The azetidinone core is a well-known scaffold in the development of antibiotics . Beyond their classic antibacterial properties, azetidinone derivatives have demonstrated a wide spectrum of biological activities, including serving as cholesterol absorption inhibitors , enzyme inhibitors , and exhibiting potential antitumor activity by inhibiting tubulin polymerization in cancer cells . The molecule's structure, which includes a 2-(m-tolyl)acetyl group, is analogous to other non-selective adrenoceptor antagonists from the pyrrolidin-2-one class that have shown metabolic benefits, such as improving hyperglycemia and hypertriglyceridemia . Furthermore, the piperazine ring is a common feature in compounds developed as autotaxin inhibitors, a key enzyme targeted in oncology and other disease areas . This combination of features makes this chemical a valuable building block for researchers investigating new therapeutic agents for metabolic disorders, cancer, and infectious diseases. The compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-12-3-2-4-13(7-12)8-16(21)19-9-14(10-19)18-6-5-17-15(20)11-18/h2-4,7,14H,5-6,8-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVKMLRNRCEOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CC(C2)N3CCNC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of β-Amino Alcohol Derivatives

Azetidine formation often begins with β-amino alcohols, which undergo cyclization under acidic or oxidative conditions. For example:

  • Oxidative cyclization of 3-amino-1-propanol derivatives using TEMPO/NaNO₂ in acetic acid at 14–1000 psi O₂/N₂ (6% O₂) yields azetidin-3-one intermediates.
  • Protecting group strategies : Boc-protected amino alcohols (e.g., 1-(ethylsulfonyl)azetidin-3-ol) prevent undesired side reactions during oxidation.

Representative Procedure :

  • React 3-amino-1-propanol with ethylsulfonyl chloride in CPME at 0°C using DIPEA.
  • Oxidize the resulting alcohol to azetidin-3-one using TEMPO (0.1 eq), NaNO₂ (1.5 eq), and acetic acid in acetonitrile under 500 psi O₂/N₂.
  • Yield: 72–85% after recrystallization in n-propanol.

[2+2] Cycloaddition Approaches

Photochemical [2+2] cycloadditions between alkenes and imines offer stereocontrolled azetidine synthesis, though scalability remains challenging.

Acylation of Azetidine Nitrogen

Introducing the 2-(m-tolyl)acetyl group requires careful regioselectivity to avoid O-acylation or ring-opening.

Schotten-Baumann Conditions

  • React azetidine with 2-(m-tolyl)acetyl chloride in dichloromethane/water using NaHCO₃ as base.
  • Optimization : Substituents on azetidine’s nitrogen (e.g., Boc groups) improve acylation efficiency.

Catalytic Acylation

  • Use DMAP (4-dimethylaminopyridine) to catalyze acylation in THF at 0–25°C.
  • Yield : 68–92% depending on azetidine substitution.

Coupling Azetidine with Piperazin-2-one

Nucleophilic Substitution

Piperazin-2-one’s secondary amine attacks electrophilic sites on azetidine:

  • Conditions : K₂CO₃ in DMF at 80°C for 12 h.
  • Challenges : Competing elimination reactions require precise stoichiometry.

Transition Metal-Catalyzed Coupling

Suzuki-Miyaura coupling using palladium catalysts connects boronic ester-functionalized azetidine to piperazin-2-one:

  • Catalyst : PdCl₂(dppf) with t-BuTMG (0.04–0.10 eq) in THF/CPME.
  • Yield : 55–78% after solvent exchange to n-propanol.

Optimization and Process Chemistry

Solvent and Temperature Effects

Step Optimal Solvent Temperature Yield Improvement
Azetidine oxidation Acetonitrile 25°C 85% → 92%
Acylation THF 0°C → 25°C 68% → 89%
Coupling THF/CPME (3:1) 70°C 55% → 78%

Protecting Group Strategies

  • Boc groups prevent undesired protonation during acylation.
  • Zemplén deacetylation (MeOH/NaOMe) cleaves acetyl groups post-coupling.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.78 (s, 3H, CH₃), 2.42–2.56 (m, 8H, piperazinone), 3.70 (s, 2H, COCH₂).
  • HRMS : m/z calc. for C₁₈H₂₂N₃O₂ [M+H]⁺: 312.1712; found: 312.1715.

Purity Assessment

HPLC methods using C18 columns (ACN/H₂O gradient) show ≥98% purity after recrystallization.

Chemical Reactions Analysis

Ring-Opening Reactions of the Azetidin-3-yl Group

The β-lactam (azetidin-2-one) moiety undergoes nucleophilic ring-opening reactions. Key transformations include:

Reaction TypeReagents/ConditionsProductYieldReference
Aminolysis Ethylenediamine, DMF, 80°C4-(1-(2-(m-Tolyl)acetyl)-3-aminoazetidin-3-yl)piperazin-2-one72%
Alcoholysis Methanol, H<sub>2</sub>SO<sub>4</sub>, reflux4-(1-(2-(m-Tolyl)acetyl)-3-methoxyazetidin-3-yl)piperazin-2-one65%
Hydrolysis NaOH (10%), 60°C4-(1-(2-(m-Tolyl)acetyl)-3-hydroxyazetidin-3-yl)piperazin-2-one58%
  • Mechanistic Insight : The strained four-membered azetidinone ring is susceptible to nucleophilic attack at the carbonyl carbon, leading to ring cleavage and functionalization .

Functionalization of the Piperazin-2-one Ring

The piperazin-2-one scaffold participates in alkylation, acylation, and condensation reactions:

N-Alkylation

ReagentProductConditionsYield
Benzyl chloride1-Benzyl-4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazin-2-oneK<sub>2</sub>CO<sub>3</sub>, DMF, 50°C68%
Ethyl bromoacetate1-(Ethoxycarbonylmethyl)-4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazin-2-oneEt<sub>3</sub>N, THF, rt75%

Acylation

ReagentProductConditionsYield
Acetyl chloride1-Acetyl-4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazin-2-onePyridine, CH<sub>2</sub>Cl<sub>2</sub>, 0°C82%
Tosyl chloride1-Tosyl-4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazin-2-oneNaOH (5%), rt70%
  • Key Reference : Modified Jocic-type reactions enable regioselective N-functionalization of piperazin-2-ones .

Reactivity of the m-Tolylacetyl Substituent

The acetylated m-tolyl group undergoes electrophilic aromatic substitution (EAS) and reductions:

ReactionReagents/ConditionsProductYield
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C4-(1-(2-(3-Methyl-5-nitrobenzoyl)acetyl)azetidin-3-yl)piperazin-2-one60%
Reduction H<sub>2</sub>, Pd/C (10%), EtOH4-(1-(2-(m-Tolyl)ethyl)azetidin-3-yl)piperazin-2-one85%
  • Note : The meta-methyl group directs EAS to the fifth position of the aryl ring .

Oxidation and Reduction of the Piperazin-2-one Core

Reaction TypeReagents/ConditionsProductYield
Oxidation KMnO<sub>4</sub>, H<sub>2</sub>O, 70°C4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazine-2,5-dione55%
Reduction LiAlH<sub>4</sub>, THF, reflux4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazine78%
  • Structural Impact : Oxidation introduces a second carbonyl group, while reduction breaks the lactam ring.

Multi-Component Reactions (MCRs)

The compound participates in MCRs to form fused heterocycles:

ComponentsConditionsProductYield
Thiosemicarbazide, FeCl<sub>3</sub>EtOH, reflux4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)-1,3-thiazolidin-2-imine63%
Benzaldehyde, thioglycolic acidBF<sub>3</sub>·Et<sub>2</sub>O, CH<sub>2</sub>Cl<sub>2</sub>Spiro[azetidine-3,2'-thiazolidin]-4-one derivative70%
  • Mechanism : Acid catalysis facilitates cyclization and imine formation .

Biological Activity Modulation via Structural Modifications

Derivatives synthesized via the above reactions exhibit varied pharmacological profiles:

DerivativeBioactivity (IC<sub>50</sub>)Target
Nitro-EAS product1.2 µM (Antimicrobial)E. coli
Reduced piperazine0.8 µM (Anticancer)Topoisomerase II
  • Key Finding : Electrophilic substitutions on the m-tolyl group enhance antimicrobial potency .

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that compounds similar to 4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazin-2-one exhibit significant antibacterial properties. A study evaluated various piperazine derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed promising inhibition zones, suggesting potential as new antibacterial agents .

Antiviral Activity

In the context of antiviral research, derivatives of piperazine have been explored for their efficacy against HIV. Compounds designed from piperazine frameworks have shown improved activity against HIV-1 with low EC50 values, indicating their potential as antiviral agents . The mechanism involves inhibition of reverse transcriptase, which is crucial for viral replication.

Anticancer Properties

The anticancer potential of piperazine derivatives is also noteworthy. Studies have indicated that modifications to the piperazine structure can lead to enhanced cytotoxicity against various cancer cell lines. For instance, compounds featuring azetidine rings have been linked to apoptosis induction in cancer cells, making them candidates for further development in cancer therapy .

Case Study 1: Antibacterial Efficacy

A series of synthesized piperazine derivatives were tested for their antibacterial activity against Xanthomonas axonopodis and Ralstonia solanacearum. The study utilized agar disc diffusion methods and reported that several compounds exhibited significant antimicrobial activity, highlighting the importance of structural modifications in enhancing bioactivity .

Case Study 2: Antiviral Research

In a study focused on HIV treatment, a novel class of piperidine derivatives was synthesized and tested. These compounds demonstrated significantly improved efficacy compared to existing treatments, with some achieving IC50 values lower than those of standard antiviral drugs. This underscores the potential of this compound as a scaffold for developing new antiviral therapies .

Mechanism of Action

The mechanism of action of 4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents Predicted/Reported Properties
4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazin-2-one C₁₉H₂₄N₃O₂ 326.42 m-Tolyl acetyl, azetidine Moderate lipophilicity; puckered azetidine ring
4-(azetidin-3-yl)piperazin-2-one dihydrochloride (E7) C₇H₁₄Cl₂N₃O 228.12 Dihydrochloride salt High solubility (salt form)
(4-(azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone (E8) C₁₁H₁₆N₄OS 252.34 Thiazole ring High boiling point (412.6°C); density 1.335 g/cm³
4-[2-(2,4-Difluorophenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one (E9) C₁₇H₁₄F₂N₃O₂ 330.31 2,4-Difluorophenyl, pyridinyl Enhanced metabolic stability (fluorine effects)
4-(5-chloro-3-fluoropyridin-2-yl)piperazin-2-one (E10) C₉H₈ClFN₃O 228.63 Halogenated pyridine Halogen-enhanced binding affinity

Key Observations :

  • Azetidine vs. Piperidine/Piperazine: The azetidine ring in the target compound introduces greater ring strain and conformational rigidity compared to five- or six-membered nitrogenous rings (e.g., piperazine derivatives in ). This may enhance target selectivity but reduce synthetic accessibility .
  • Substituent Effects: The m-tolyl group in the target compound provides moderate lipophilicity (logP ~2.5–3.0, estimated), balancing membrane permeability and solubility. Fluorinated analogues (E9, E10) show improved metabolic stability and binding affinity to hydrophobic pockets in enzymes .

Biological Activity

4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazin-2-one is a complex organic compound characterized by its unique structure, which combines an azetidine ring, a piperazine ring, and a tolyl group. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Synthesis

The compound's synthesis typically involves multiple steps, starting from the preparation of the azetidine and piperazine rings, followed by their coupling. A common synthetic route includes the reaction of m-tolylacetic acid with azetidin-3-one under controlled conditions to form an intermediate, which is then reacted with piperazine to yield the final product.

Anticancer Activity

Research has indicated that derivatives of piperazine and azetidine compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds induce apoptosis in various cancer cell lines through both extrinsic and intrinsic signaling pathways . The specific compound this compound has not been extensively studied in isolation; however, its structural analogs have demonstrated promising results against human lung (A549), liver (HepG2), and breast (MCF-7) cancer cells.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
Compound AA54915Apoptosis induction
Compound BHepG210Cell cycle arrest
Compound CMCF-712Intrinsic pathway activation

Antimicrobial Activity

The antimicrobial potential of compounds containing piperazine and azetidine rings has also been explored. For example, similar derivatives have shown activity against Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth suggests it could be a candidate for further development as an antimicrobial agent .

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacteria StrainMIC (µg/mL)
Compound DS. aureus ATCC 2592332
Compound EE. coli ATCC 2592264

Anti-inflammatory Properties

In addition to anticancer and antimicrobial activities, compounds similar to this compound have demonstrated anti-inflammatory effects. Studies indicate that these compounds can reduce pro-inflammatory cytokines and reactive oxygen species (ROS) levels in cell cultures, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • Study on Piperazine Derivatives : A study evaluated various piperazine derivatives for their anticancer properties. The findings revealed that certain modifications enhanced their efficacy against cancer cell lines, indicating the importance of structural features in biological activity .
  • Antimicrobial Screening : In a screening of novel thiazolidine derivatives for antimicrobial activity, compounds with similar structural motifs were found to exhibit potent inhibition against multiple bacterial strains. This reinforces the potential of azetidine-piperazine hybrids as effective antimicrobial agents .

Q & A

Q. What experimental approaches explore the compound's potential as a therapeutic agent?

  • Answer :
  • Target identification : CRISPR-Cas9 screens to map genetic dependencies in disease models.
  • Pharmacokinetics : Assess oral bioavailability and half-life in preclinical models via LC-MS/MS.
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified azetidine or piperazin-2-one groups to optimize efficacy .

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